molecular formula C8H10BrNO B1322093 3-Bromo-4-methoxybenzylamine CAS No. 247254-47-3

3-Bromo-4-methoxybenzylamine

Cat. No. B1322093
Key on ui cas rn: 247254-47-3
M. Wt: 216.07 g/mol
InChI Key: PZYWNKFZCOGPJX-UHFFFAOYSA-N
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Patent
US06071928

Procedure details

Borane-tetrahydrofuran complex (1.0 M solution in tetrahydrofuran. 250 ml) was added to a solution of 2-bromo-4-cyanoanisole (17 g) in tetrahydrofuran (150 ml). The mixture was heated at reflux for 2 hours then cooled to -10° C. and carefully quenched with 6N HCl (130 ml). The mixture was basified with 4N NaOH then extracted with ethyl acetate. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography, eluting with 120:8:1 dichloromethane:methanol:ammonia, to give the title compound (12.3 g, 71%); δH (250MHz, CDCl3) 3.80 (2H, s, CH2NH2), 3.92 (3H, s, ArOCH3), 6.85 (1H, d, J 8.4Hz, 6-H), 7.20 (1H, dd, J 8.4, 2.1Hz, 5-H), 7.51 (1H, d, J 2.1Hz, 3-H).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[Br:7][C:8]1[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][C:9]=1[O:16][CH3:17]>O1CCCC1>[NH3:15].[Br:7][C:8]1[CH:13]=[C:12]([CH2:14][NH2:15])[CH:11]=[CH:10][C:9]=1[O:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
17 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C#N)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with 6N HCl (130 ml)
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 120:8:1 dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 142%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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